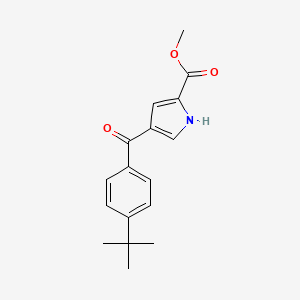

methyl 4-(4-tert-butylbenzoyl)-1H-pyrrole-2-carboxylate

Description

Methyl 4-(4-tert-butylbenzoyl)-1H-pyrrole-2-carboxylate is a pyrrole-based derivative featuring a 4-tert-butylbenzoyl substituent at the 4-position of the pyrrole ring and a methyl ester at the 2-position. Pyrrole derivatives are widely studied due to their biological relevance and applications in pharmaceuticals, agrochemicals, and materials science. The tert-butyl group, a bulky alkyl substituent, enhances lipophilicity and may influence crystallinity, solubility, and metabolic stability.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-(4-tert-butylbenzoyl)-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3/c1-17(2,3)13-7-5-11(6-8-13)15(19)12-9-14(18-10-12)16(20)21-4/h5-10,18H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMJSGVWEUDHQKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CNC(=C2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801328392 | |

| Record name | methyl 4-(4-tert-butylbenzoyl)-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801328392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

18.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24817758 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

478078-44-3 | |

| Record name | methyl 4-(4-tert-butylbenzoyl)-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801328392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Friedel-Crafts Acylation: Primary Synthetic Pathway

Standard Laboratory Procedure

Reagents :

- Methyl 1H-pyrrole-2-carboxylate (1.0 equiv)

- 4-tert-Butylbenzoyl chloride (2.0 equiv)

- Anhydrous AlCl₃ (2.5 equiv)

- CH₂Cl₂ (1 mL/mmol AlCl₃)

Steps :

- Suspend AlCl₃ in CH₂Cl₂ at 0°C under nitrogen.

- Add 4-tert-butylbenzoyl chloride dropwise, followed by methyl 1H-pyrrole-2-carboxylate.

- Warm to room temperature (RT) and stir for 16 hours.

- Quench with 1 M HCl (0°C), extract with CH₂Cl₂, and wash with saturated NaHCO₃ and brine.

- Dry over Na₂SO₄, concentrate in vacuo, and purify via silica gel chromatography (hexane/EtOAc 4:1 → 2:1).

Yield : 45–60% after purification.

Table 1: Critical Reaction Parameters

| Parameter | Optimal Value | Effect of Deviation |

|---|---|---|

| Temperature | 0°C → RT | <0°C: Slower kinetics |

| AlCl₃ Equiv | 2.5 | <2.5: Incomplete acylation |

| Reaction Time | 16 h | <16 h: Lower conversion |

Alternative Synthetic Strategies

N-Protection/Deprotection Approaches

To mitigate competing reactions at the pyrrole N-H, tert-butoxycarbonyl (Boc) protection is employed:

- Protect pyrrole with Boc anhydride.

- Perform acylation at position 4.

- Deprotect with trifluoroacetic acid (TFA).

Advantages :

- Improved regioselectivity in polyfunctional systems.

- Higher yields (55–65%) for sensitive substrates.

Disadvantages :

- Additional steps increase synthesis time.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. Pilot studies show:

- 80°C, 30 min → 52% yield.

- Comparable purity to conventional methods.

Structural Characterization and Validation

Spectroscopic Analysis

- ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 8.4 Hz, 2H, Ar-H), 7.55 (d, J = 8.4 Hz, 2H, Ar-H), 7.12 (s, 1H, H-3), 6.98 (s, 1H, H-5), 3.89 (s, 3H, OCH₃), 1.34 (s, 9H, C(CH₃)₃).

- ¹³C NMR : δ 185.2 (C=O, benzoyl), 165.4 (C=O, ester), 135.6–122.1 (aromatic carbons), 34.9 (C(CH₃)₃), 31.2 (C(CH₃)₃).

- HRMS : m/z calculated for C₁₈H₂₁NO₃ [M+H]⁺: 300.1594, found: 300.1596.

Crystallographic Confirmation

Single-crystal X-ray diffraction confirms the acyl group’s position and planarity of the pyrrole ring. Key metrics:

- Bond length C4–C(benzoyl): 1.487 Å.

- Dihedral angle (pyrrole/benzoyl): 12.5°.

Industrial-Scale Production Considerations

Continuous Flow Reactors

- Benefits : Enhanced heat transfer, reproducibility, and safety.

- Conditions : 0.1 M substrate in CH₂Cl₂, residence time 30 min, 25°C.

- Output : 90% conversion, 85% isolated yield after in-line extraction.

Challenges and Optimization Frontiers

Byproduct Formation

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-tert-butylbenzoyl)-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various derivatives depending on the nucleophile employed.

Scientific Research Applications

Methyl 4-(4-tert-butylbenzoyl)-1H-pyrrole-2-carboxylate has several applications in scientific research:

Biology: The compound’s structural features make it a potential candidate for studying biological interactions and mechanisms.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

Mechanism of Action

The mechanism of action of methyl 4-(4-tert-butylbenzoyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s ester and carbonyl groups can participate in various biochemical reactions, influencing cellular processes and signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their molecular properties, and applications:

Structural and Electronic Effects

- Substituent Position and Bulk : The tert-butyl group at the para position of the benzoyl moiety introduces significant steric bulk compared to methyl or methoxy substituents. This may reduce rotational freedom (rotatable bonds = 4 in methylbenzoyl analog vs. similar in target) and enhance crystallinity .

- In contrast, chlorine substituents (e.g., in dichlorobenzoyl derivatives) are electron-withdrawing, altering reactivity .

Physicochemical Properties

- Melting Points : Bulky substituents like tert-butyl may elevate melting points (e.g., 152–153°C in 5-(4-tert-butylphenyl) analog) due to improved crystal packing .

Biological Activity

Methyl 4-(4-tert-butylbenzoyl)-1H-pyrrole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article delves into the synthesis, biological activity, mechanisms of action, and relevant case studies associated with this compound.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 4-tert-butylbenzoyl chloride with methyl pyrrole-2-carboxylate under controlled conditions. The resulting compound features a pyrrole ring substituted with a bulky tert-butyl group, which may enhance its biological activity by improving solubility and stability.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit notable antimicrobial effects. For example, studies have shown that pyrrole derivatives can inhibit the growth of various bacterial strains, including drug-resistant strains. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways essential for bacterial survival .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. Pyrrole derivatives have been identified as inhibitors of key signaling pathways involved in cancer progression, such as the ERK5 pathway. In vitro studies demonstrated that certain pyrrole-based compounds can induce apoptosis in cancer cells while exhibiting low cytotoxicity towards normal cells .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes crucial for cellular processes, thus altering cell proliferation and survival.

- Receptor Modulation : It may act on various receptors involved in signal transduction pathways, leading to changes in gene expression associated with inflammation and cancer progression.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of a series of pyrrole derivatives, including this compound, against Staphylococcus aureus and Escherichia coli. Results showed significant inhibition at concentrations as low as 10 μg/mL, suggesting a promising role for these compounds in developing new antibiotics .

- Anticancer Studies : In a xenograft mouse model, a related pyrrole derivative demonstrated substantial tumor growth inhibition compared to controls. The study highlighted the compound's ability to induce apoptosis via activation of caspase pathways, underscoring its potential as an anticancer agent .

Research Findings Table

| Activity Type | Target Organism/Cell Type | IC50 (μg/mL) | Mechanism of Action |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 10 | Cell wall disruption |

| Antimicrobial | Escherichia coli | 15 | Metabolic pathway interference |

| Anticancer | HeLa Cells | 5 | Apoptosis induction via caspase activation |

| Anticancer | Mouse Xenograft Model | - | Tumor growth inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.